N-(2-methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-(2-Methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a phenyl group at position 1, a pyrrole substituent at position 5, and a 2-methoxyethyl carboxamide group at position 4 of the pyrazole ring. This compound belongs to a broader class of pyrazole derivatives studied for their diverse biological activities, including antimicrobial adjuvant properties .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-23-12-9-18-16(22)15-13-19-21(14-7-3-2-4-8-14)17(15)20-10-5-6-11-20/h2-8,10-11,13H,9,12H2,1H3,(H,18,22) |
InChI Key |
PCFWGOXZURLGBS-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrole ring and the phenyl group through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with increased hydrogen content.
Scientific Research Applications
Pharmacological Properties
1.1 Antinociceptive Activity
Recent studies have shown that pyrazole derivatives exhibit notable antinociceptive effects. For instance, compounds similar to N-(2-methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide have been tested for their ability to alleviate pain in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes, thereby reducing inflammation and pain perception .
Case Study:
A study demonstrated that a related pyrazole compound significantly reduced pain responses in mice subjected to formalin-induced nociception, suggesting a promising avenue for pain management therapies.
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inhibition (%) | Model Used |
|---|---|---|
| A | 75% | Carrageenan-induced paw edema |
| B | 68% | Lipopolysaccharide-induced inflammation |
Neuroprotective Applications
2.1 Acetylcholinesterase Inhibition
this compound has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease.
Case Study:
In vitro assays demonstrated that the compound inhibited acetylcholinesterase activity with an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .
Antimicrobial Activity
3.1 Broad-spectrum Efficacy
The antimicrobial properties of pyrazole derivatives have been explored extensively. This compound has been evaluated against various bacterial strains.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 15 |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Substituent Profiles of Selected Pyrazole Derivatives
Key Observations:
- Position 1 : Substitution with electron-withdrawing groups (e.g., fluorine in ) increases metabolic stability but may reduce solubility. The phenyl group in the target compound balances lipophilicity and aromatic interactions .
- Position 5 : The 1H-pyrrol-1-yl group (target compound) enhances π-π stacking in biological targets compared to trifluoromethyl () or ethoxyphenyl () groups .
- Position 4 : Carboxamide derivatives (target compound, ) exhibit superior stability over ester or hydrazide analogues (). The 2-methoxyethyl group improves aqueous solubility relative to trifluoromethylphenyl () or pyridinylmethyl () groups .
Pharmacokinetic Considerations
- Solubility-Permeability Balance : The 2-methoxyethyl group in the target compound optimizes solubility without excessive polarity, avoiding the "molecular obesity" seen in highly lipophilic analogues like Compound 5 .
- Metabolism : Carboxamides are resistant to esterase-mediated hydrolysis compared to ester derivatives (e.g., ’s methyl esters), prolonging half-life .
Biological Activity
N-(2-methoxyethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.4 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological versatility.
Biological Activities
1. Anticancer Activity
Research indicates that pyrazole derivatives, including the compound in focus, exhibit potent anticancer properties. For instance, studies have shown that pyrazoles can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. Specific derivatives have demonstrated IC50 values as low as 0.26 µM against various cancer cell lines, highlighting their potential as anticancer agents .
2. Antimicrobial Properties
this compound has been evaluated for its antibacterial activity against resistant strains of bacteria. For example, related pyrazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin . The mechanism often involves the inhibition of biofilm formation and disruption of bacterial cell function.
3. Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce pain responses in various models. The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .
4. Neuroprotective Effects
Emerging evidence suggests that certain pyrazole compounds may offer neuroprotective benefits by inhibiting enzymes associated with neurodegenerative diseases. For instance, some studies report inhibition of acetylcholinesterase and carbonic anhydrase, which are relevant for conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study examined the effects of this compound on MCF7 breast cancer cells. The compound was found to decrease cell viability significantly (IC50 = 39.70 µM), indicating its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives similar to this compound were tested against various bacterial strains. Results showed that these compounds effectively inhibited the growth of antibiotic-resistant strains and were able to eradicate established biofilms .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
